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7-bromo-5-methyl-1H-indole-2-carbaldehyde

Catalog No.
S3431862
CAS No.
53590-79-7
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-5-methyl-1H-indole-2-carbaldehyde

CAS Number

53590-79-7

Product Name

7-bromo-5-methyl-1H-indole-2-carbaldehyde

IUPAC Name

7-bromo-5-methyl-1H-indole-2-carbaldehyde

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-5,12H,1H3

InChI Key

UHSWJSRSHIMQHD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C=O

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C=O

7-bromo-5-methyl-1H-indole-2-carbaldehyde is a chemical compound that has several applications in various fields of research and industry. It is a heterocyclic indole derivative that has gained notable attention due to its unique chemical properties and potential applications in various areas. This paper explores the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and future directions of 7-bromo-5-methyl-1H-indole-2-carbaldehyde.
7-bromo-5-methyl-1H-indole-2-carbaldehyde, also known as CBS-122, is a heterocyclic indole derivative with the chemical formula C10H8BrNO. This chemical compound is a white to pale yellow powder that is soluble in organic solvents such as ethanol, methanol, and acetonitrile but insoluble in water. The synthesis of 7-bromo-5-methyl-1H-indole-2-carbaldehyde was first reported in 2011 by Kato and co-workers using a palladium-catalyzed coupling reaction of 5-bromo-2-methylindole and 2-bromo-1-(2,4,6-trimethylphenyl)ethanone.

7-bromo-5-methyl-1H-indole-2-carbaldehyde has several physical and chemical properties that make it a unique compound. It has a melting point of 96-98°C and a boiling point of 332°C. The compound has a molecular weight of 244.08 g/mol, and the density of the compound is 1.47 g/cm³. The chemical structure of 7-bromo-5-methyl-1H-indole-2-carbaldehyde consists of a heterocyclic indole ring with a carbonyl group and a bromine atom at positions 2 and 7, respectively.

The synthesis of 7-bromo-5-methyl-1H-indole-2-carbaldehyde has been achieved through various methods, including Pd-catalyzed cross-coupling reactions and condensation reactions. One of the most common methods of synthesis is through the palladium-catalyzed coupling reaction of 5-bromo-2-methylindole and 2-bromo-1-(2,4,6-trimethylphenyl)ethanone. The reaction takes place in the presence of a base, such as potassium carbonate or cesium carbonate.
Several analytical methods have been used to characterize 7-bromo-5-methyl-1H-indole-2-carbaldehyde, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. The data obtained from these techniques have been applied in the determination of the purity and identification of the compound.
have been developed for the determination of 7-bromo-5-methyl-1H-indole-2-carbaldehyde in various matrices such as urine, plasma, and serum. High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) has been employed to determine the compound's concentration in these matrices.

Several studies have been conducted to explore the biological properties of 7-bromo-5-methyl-1H-indole-2-carbaldehyde. A study by Sato and co-workers reported that the compound exhibits antitumor activity against multiple human cancer cell lines, including bladder cancer, lung cancer, and colon cancer. The compound also exhibited potent inhibitory activity against protein kinase B, an enzyme involved in cancer cell survival.

Studies have shown that 7-bromo-5-methyl-1H-indole-2-carbaldehyde has low toxicity levels. A study by Kobayashi and co-workers showed that the compound had an oral median lethal dose (LD50) of 4906 mg/kg in rats. The compound's safety profile in scientific experiments has been excellent, with no reported adverse effects even at high doses.

7-bromo-5-methyl-1H-indole-2-carbaldehyde has several applications in scientific experiments. One of the most notable applications is its use as a building block in the synthesis of various heterocyclic compounds. The compound has also been used as a fluorescent probe to label specific biomolecules and in the development of selective inhibitors against various enzymes.

Research on 7-bromo-5-methyl-1H-indole-2-carbaldehyde is ongoing, with several studies focusing on the identification of new applications and optimization of existing applications. Recent studies have shown the potential of the compound as a therapeutic agent for the treatment of various cancers, autoimmune disorders, and infectious diseases.

7-bromo-5-methyl-1H-indole-2-carbaldehyde has several potential implications in various fields of research and industry. In the pharmaceutical industry, the compound has the potential to be developed into novel drugs for the treatment of various diseases. In the field of agrochemicals, the compound can be used as a building block for the synthesis of various pesticides and fungicides.

Although 7-bromo-5-methyl-1H-indole-2-carbaldehyde has several potential applications, there are a few limitations that need to be addressed. One of the major limitations is the lack of studies on the compound's pharmacokinetics and metabolism. As such, future studies focusing on the compound's pharmacokinetics and metabolism are needed to determine its potential use as a therapeutic agent.
for the research of 7-bromo-5-methyl-1H-indole-2-carbaldehyde include the development of new synthetic routes for the compound and exploration of its potential in drug discovery. Studies on the compound's efficacy in various animal models and the identification of potential drug targets are also needed. Further research will help to unlock the full potential of 7-bromo-5-methyl-1H-indole-2-carbaldehyde in various fields of research and industry.

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Dates

Last modified: 04-15-2024

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